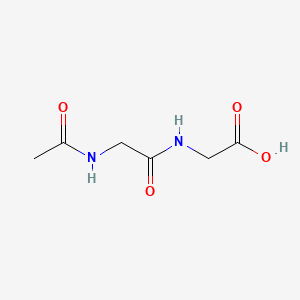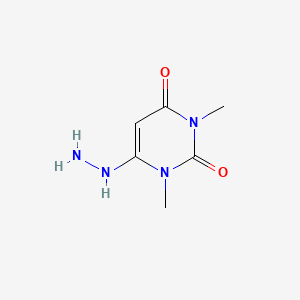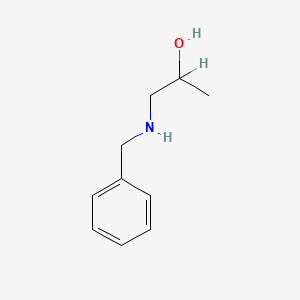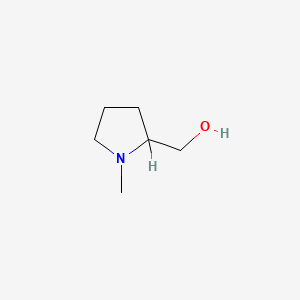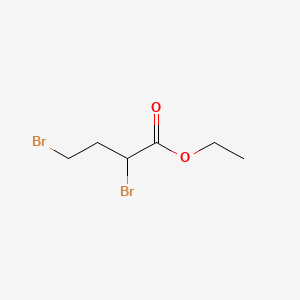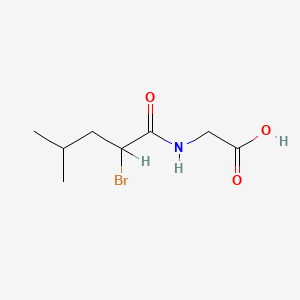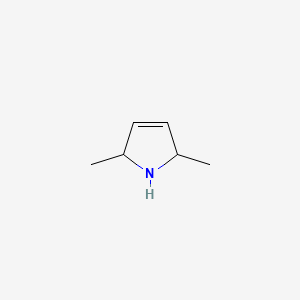
2,5-Dimethyl-3-pyrroline
Overview
Description
2,5-Dimethyl-3-pyrroline is a heterocyclic organic compound with the molecular formula C6H11N. It is a clear, colorless to slightly yellow liquid and is known for its use in various chemical synthesis processes. The compound is a mixture of cis and trans isomers and has a molecular weight of 97.16 g/mol .
Mechanism of Action
Target of Action
It has been used in the synthesis of pyrolyzed m–n x /c orr catalyst , suggesting that it may interact with certain catalysts in chemical reactions.
Mode of Action
It’s known to participate in the synthesis of pyrolyzed M–N x /C ORR catalyst
Biochemical Pathways
Its role in the synthesis of pyrolyzed M–N x /C ORR catalyst
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethyl-3-pyrroline. For instance, it’s known to be a flammable liquid , and its storage temperature is recommended to be 2-8°C . These factors can affect how it interacts with its targets and the outcomes of these interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3-pyrroline can be synthesized through several methods. One common method involves the reaction of 2,5-hexanedione with ammonia or primary amines under acidic conditions. The reaction typically proceeds through a cyclization process, forming the pyrroline ring .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,5-dimethylpyrrole. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-pyrroline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), alkyl halides
Major Products
Oxidation: 2,5-Dimethylpyrrole
Reduction: 2,5-Dimethylpyrrolidine
Substitution: Various substituted pyrrolines depending on the substituent used.
Scientific Research Applications
2,5-Dimethyl-3-pyrroline has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dimethyl-3-pyrroline can be compared with other similar compounds, such as:
2,5-Dimethylpyrrolidine: A fully saturated analog of this compound, which is more stable and less reactive.
2,5-Dimethylpyrrole: An oxidized form of this compound, which has different reactivity and applications.
3-Pyrroline: A simpler analog with no methyl groups, which has different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dimethyl-2,5-dihydro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQDHQBSNAJSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974886 | |
| Record name | 2,5-Dimethyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59480-92-1 | |
| Record name | 2,5-Dihydro-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59480-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-pyrroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059480921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-3-pyrroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Dimethyl-3-pyrroline in modifying polyaniline membranes?
A1: this compound acts as a gelation-inhibiting agent during the polyaniline membrane preparation []. Its presence, along with other similar agents, helps to control the polymerization process and prevents the formation of large, insoluble polyaniline aggregates. This results in a more uniform membrane structure with potentially improved properties.
Q2: How does the presence of this compound impact the final properties of the polyaniline membrane?
A2: While the paper doesn't directly investigate the specific impact of this compound on the final membrane properties, it suggests that using such gelation inhibitors can lead to membranes with increased hydrophilicity []. This enhanced hydrophilicity can be beneficial for various applications, such as filtration and separation processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


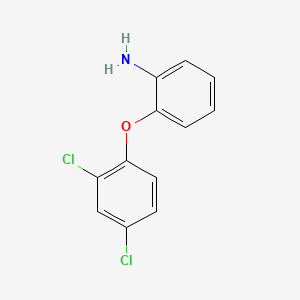
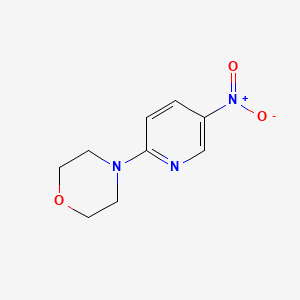

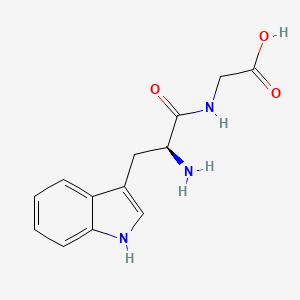

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
